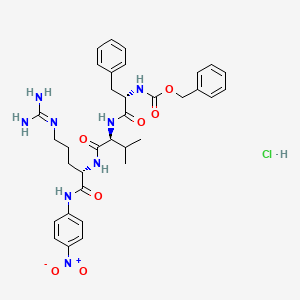![molecular formula C12H15NO3 B1446211 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1955523-35-9](/img/structure/B1446211.png)
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dual-acting Agents in Cardiovascular Therapies
A series of compounds, including 3,4-dihydro-2H-benzo[1,4]oxazin derivatives, have been developed as potent dual-acting agents. These compounds function by blocking the thromboxane A2 receptor (TXA2) and activating the prostacyclin receptor (PGI2), showcasing potential for novel treatments in anti-thrombotic and cardiovascular therapies without causing hypotensive side effects (Ohno et al., 2006).
Antibacterial Activity
1, 4-Benzoxazine analogues have been synthesized and evaluated for their antibacterial activities against various strains such as E. coli, Staphylococcus aureus, and others. Certain derivatives showed significant activity, indicating potential applications in developing new antibacterial agents (Kadian et al., 2012).
Heterocyclic Compound Synthesis
A novel synthesis method for 2-substituted-4H-thieno[2,3-d][1,3]oxazin-4-one and related derivatives has been achieved. These compounds hold promise for further chemical modifications and applications in medicinal chemistry due to their functional group diversity and potential biological activity (El-Ahl, 2000).
Antimicrobial and Antifungal Activity
Synthesis of 1,4-benzoxazine derivatives has also demonstrated antimicrobial and antifungal activities, suggesting their utility in combating infections. Screening against various bacterial and fungal strains highlighted specific compounds with significant activity, pointing towards their potential use in antimicrobial drug development (Kalekar et al., 2011).
Zinc Carboxylate Complexes for Catalysis
Research on zinc carboxylate complexes, including those derived from (3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)acetic acid, has unveiled their catalytic capabilities in carbon-carbon bond formation reactions. These complexes have been shown to facilitate various organic transformations, highlighting their importance in synthetic chemistry (Singh et al., 2011).
Propiedades
IUPAC Name |
2-(4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-13-9(7-12(14)15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKZUVCPDZSBBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(COC2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)


